molecular formula C9H11NOS B2743502 2-[(Cyclopent-3-en-1-yl)methoxy]-1,3-thiazole CAS No. 2201576-22-7

2-[(Cyclopent-3-en-1-yl)methoxy]-1,3-thiazole

Cat. No.: B2743502
CAS No.: 2201576-22-7
M. Wt: 181.25
InChI Key: XXVRCSFBPLFUKJ-UHFFFAOYSA-N
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Description

The compound “2-[(Cyclopent-3-en-1-yl)methoxy]-1,3-thiazole” is a thiazole derivative. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring . They are found in many important drugs and natural products .


Molecular Structure Analysis

Thiazoles have a five-membered ring with two heteroatoms (nitrogen and sulfur). The presence of these heteroatoms makes thiazoles aromatic. This means they have a cyclic, planar structure with 4n+2 π electrons .


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of electron-rich nitrogen and sulfur atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Thiazoles are generally stable and have low reactivity due to their aromaticity .

Scientific Research Applications

1. Enantioselective Inhibition of 5-Lipoxygenase

Methoxyalkyl thiazoles, including compounds related to 2-[(Cyclopent-3-en-1-yl)methoxy]-1,3-thiazole, have been identified as potent, selective, and orally active inhibitors of 5-lipoxygenase (5-LPO), an enzyme involved in inflammatory processes. Notably, these compounds are neither redox agents nor iron chelators, marking them as a distinct class of 5-LPO inhibitors with specific, enantioselective interactions with the enzyme (Bird et al., 1991).

2. Antimicrobial Activity

Several studies have explored the antimicrobial properties of thiazole derivatives. For instance, a series of 1,3,4-thiadiazole derivatives, including those related to 2-(4-formyl-2-methoxyphenoxy) acetic acid, demonstrated significant antimicrobial activities against various microbial strains (Noolvi et al., 2016). Similarly, Schiff base ligands containing thiazole rings have shown antimicrobial effectiveness (Cukurovalı et al., 2002).

3. Anticancer Properties

The 1,3,4-thiadiazole core, often used as a pharmacological scaffold, shows promise in anticancer research. Schiff bases derived from this core, similar in structure to this compound, have been synthesized and tested for their biological activities, including antiproliferative effects against cancer cell lines (Gür et al., 2020).

4. Corrosion Inhibition

Thiazole derivatives like 2-Methoxy-1,3-thiazole have been studied for their corrosion inhibition properties on mild steel in acidic solutions. These compounds function as mixed-type inhibitors, offering protection against corrosion in industrial and engineering applications (Khaled & Amin, 2009).

5. Synthesis of Other Potent Compounds

The structural motifs of thiazoles are crucial in synthesizing other biologically active molecules. For example, the facile synthesis of 2,5-disubstituted thiazoles from terminal alkynes, sulfonyl azides, and thionoesters opens avenues for creating diverse compounds with potential biological activities (Miura et al., 2015).

Mechanism of Action

The mechanism of action of a compound depends on its specific biological target. For example, many thiazole-containing drugs work by inhibiting certain enzymes or interacting with various receptors .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The future directions in the research of thiazole derivatives are vast and promising. They are being extensively studied for their potential applications in medicinal chemistry, particularly as antimicrobial, anticancer, and anti-inflammatory agents .

Properties

IUPAC Name

2-(cyclopent-3-en-1-ylmethoxy)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c1-2-4-8(3-1)7-11-9-10-5-6-12-9/h1-2,5-6,8H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVRCSFBPLFUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1COC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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